2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide
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Description
2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C11H12FN5OS and its molecular weight is 281.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.07465936 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-amino-1,2,4-triazole, are known to inhibit enzymes like catalase .
Mode of Action
Based on the structure, it can be inferred that it might interact with its target through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
Similar compounds like 3-amino-1,2,4-triazole are known to affect the hydrogen peroxide detoxification pathway by inhibiting catalase, leading to an increase in the activity of glutathione peroxidase (gpx) and glutathione reductase .
Pharmacokinetics
The compound is a white crystalline solid with high solubility in water , which could potentially enhance its bioavailability.
Result of Action
The inhibition of catalase by similar compounds can lead to an increase in the levels of hydrogen peroxide in cells, which can have various downstream effects, including oxidative stress .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as 3-amino-1,2,4-triazoles, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Molecular Mechanism
3-amino-1,2,4-triazoles, a similar compound, is known to be a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase .
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5OS/c12-8-3-1-7(2-4-8)5-14-9(18)6-19-11-15-10(13)16-17-11/h1-4H,5-6H2,(H,14,18)(H3,13,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVSLANOLBPPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NNC(=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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